
(R)-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluoropyrrolidine moiety attached to a phenyl ring, which is further connected to a propanone group. The presence of the fluorine atom and the pyrrolidine ring contributes to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one typically involves the following steps:
Formation of the Fluoropyrrolidine Intermediate: The initial step involves the synthesis of 3-fluoropyrrolidine. This can be achieved through the fluorination of pyrrolidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Phenyl Group: The fluoropyrrolidine intermediate is then coupled with a phenyl group through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Addition of Propanone Group: The final step involves the addition of a propanone group to the phenyl ring. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process and minimize human intervention.
化学反应分析
Types of Reactions
®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the ketone group to an alcohol.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions
Reduction: LiAlH4, NaBH4, anhydrous conditions
Substitution: NaN3, KCN, polar aprotic solvents
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Azides, nitriles
科学研究应用
®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of ®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The fluoropyrrolidine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl and propanone groups contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
- ®-1-(4-(3-chloropyrrolidin-1-yl)phenyl)propan-1-one
- ®-1-(4-(3-bromopyrrolidin-1-yl)phenyl)propan-1-one
- ®-1-(4-(3-methylpyrrolidin-1-yl)phenyl)propan-1-one
Uniqueness
®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
属性
分子式 |
C13H16FNO |
|---|---|
分子量 |
221.27 g/mol |
IUPAC 名称 |
1-[4-[(3R)-3-fluoropyrrolidin-1-yl]phenyl]propan-1-one |
InChI |
InChI=1S/C13H16FNO/c1-2-13(16)10-3-5-12(6-4-10)15-8-7-11(14)9-15/h3-6,11H,2,7-9H2,1H3/t11-/m1/s1 |
InChI 键 |
DDENKEQSRCVSJS-LLVKDONJSA-N |
手性 SMILES |
CCC(=O)C1=CC=C(C=C1)N2CC[C@H](C2)F |
规范 SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCC(C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


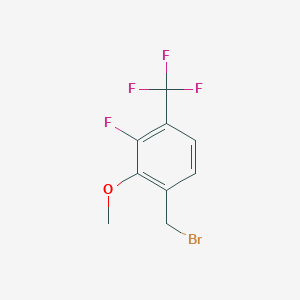
![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)
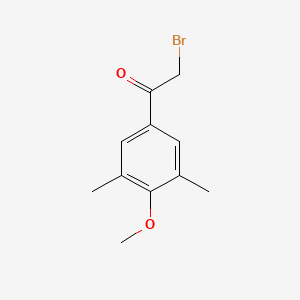
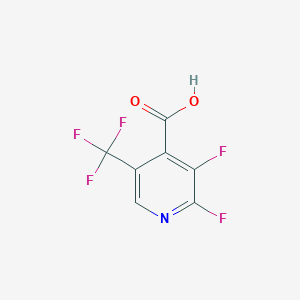
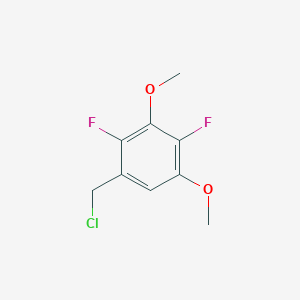

![2-Bromobenzo[d]oxazole-5-thiol](/img/structure/B12865732.png)

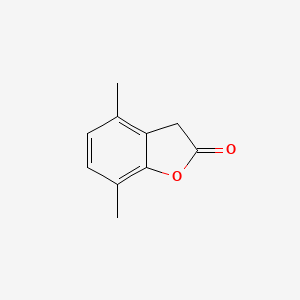
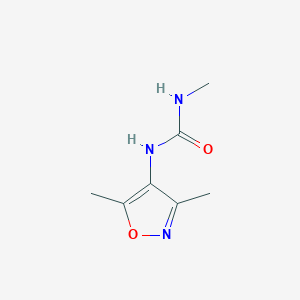

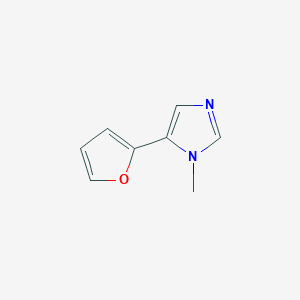

![4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12865783.png)
